Orthohydroxyatorvastatin

Overview

Description

Orthohydroxyatorvastatin is a synthetic derivative of Atorvastatin , a well-established and extensively prescribed statin compound exhibiting remarkable potential in attenuating aberrantly elevated cholesterol levels . It is a metabolite of Atorvastatin, a selective, competitive HMG-CoA reductase inhibitor .

Synthesis Analysis

A method was developed and validated using liquid chromatography-tandem mass spectrometry for the simultaneous quantitation of Atorvastatin (ATV) and its major metabolite Orthohydroxyatorvastatin . The sample preparation involved a liquid–liquid extraction without chlorinated solvents .

Molecular Structure Analysis

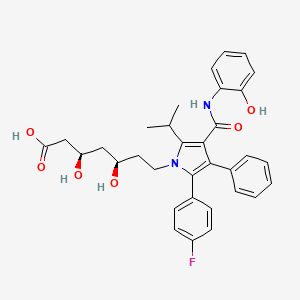

Orthohydroxyatorvastatin has a molecular formula of C33H35FN2O6 . Its average mass is 574.639 Da and its mono-isotopic mass is 574.247925 Da .

Chemical Reactions Analysis

Detailed quantum chemical results for Atorvastatin and its ortho- and para-hydroxy metabolites (o-ATV, p-ATV) in the methanolic phase have been reported . They comprise global reactivity indices, bond order indices, and spin densities as well as all relevant enthalpies of reaction .

Physical And Chemical Properties Analysis

Orthohydroxyatorvastatin has a melting point of 132-134ºC . Its density is 1.3±0.1 g/cm3 . The boiling point is 741.9±60.0 °C at 760 mmHg .

Scientific Research Applications

Application in Pharmacology and Quantum Chemistry

Summary of the Application

Orthohydroxyatorvastatin has been studied extensively in the field of pharmacology and quantum chemistry . The pharmaceutical success of atorvastatin (ATV), a widely employed drug against the “bad” cholesterol (LDL) and cardiovascular diseases, traces back to its ability to scavenge free radicals .

Methods of Application or Experimental Procedures

Detailed quantum chemical results for ATV and its ortho- and para-hydroxy metabolites (o-ATV, p-ATV) in the methanolic phase were reported . They comprise global reactivity indices, bond order indices, and spin densities as well as all relevant enthalpies of reaction (bond dissociation BDE, ionization IP and electron attachment EA, proton detachment PDE and proton affinity PA, and electron transfer ETE) .

Results or Outcomes Obtained

The experimental finding that, due to their free radical scavenging activity, ATV hydroxy metabolites rather than the parent ATV, have substantial inhibitory effect on LDL and the like . Surprisingly, it was found that HAT (direct hydrogen atom transfer) rather than SPLET (sequential proton loss electron transfer) or SET-PT (stepwise electron transfer proton transfer) is the thermodynamically preferred pathway by which o-ATV and p-ATV in methanolic phase can scavenge DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals .

Application in Pharmacokinetics

Summary of the Application

Orthohydroxyatorvastatin has been studied in the field of pharmacokinetics . Patients with chronic renal failure commonly suffer from a secondary form of complex dyslipidaemia, and may benefit from lipid‐lowering treatment .

Methods of Application or Experimental Procedures

In a study, hypercholesterolaemic haemodialysis patients received 40mg (n=12) or 80mg (n=11) atorvastatin once daily, first as a single dose and then continuously for 2 weeks . Plasma levels of atorvastatin and its active and inactive metabolites were measured by LC/MS/MS, and pharmacokinetic parameters (C max, tmax, AUC, t1/2) compared between single and multiple dosing, and between the different doses .

Results or Outcomes Obtained

The pharmacokinetic parameters of the parent drug atorvastatin acid were not significantly different after single and 2‐week multiple dosing; they showed dose‐proportionality between the 40 and 80mg dose, and were comparable to findings in healthy volunteers . Dose‐proportionality and absence of accumulation was also observed for the major active metabolite ortho‐hydroxy‐atorvastatin and the inactive metabolites atorvastatin lactone and ortho‐hydroxy‐atorvastatin lactone .

Application in Pharmacology

Summary of the Application

Orthohydroxyatorvastatin has been studied in the field of pharmacology . The plasma concentrations and pharmacokinetic parameters were measured for para- and orthohydroxyatorvastatin due to these active metabolites being a large contributor to atorvastatin’s ability to inhibit HMG-CoA reductase, extend the duration of effect of atorvastatin, and therefore decrease plasma lipid concentrations .

Methods of Application or Experimental Procedures

The study involved measuring the plasma concentrations and pharmacokinetic parameters for para- and orthohydroxyatorvastatin .

Results or Outcomes Obtained

The half-life of orthohydroxyatorvastatin was found to be significant in the study .

Safety And Hazards

properties

IUPAC Name |

(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41)/t24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBPKFICAYVHHM-JWQCQUIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Orthohydroxyatorvastatin | |

CAS RN |

214217-86-4 | |

| Record name | Orthohydroxyatorvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214217864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORTHOHYDROXYATORVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5267B75F6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

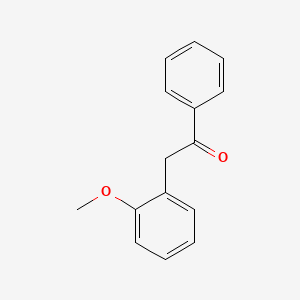

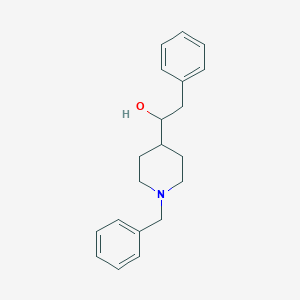

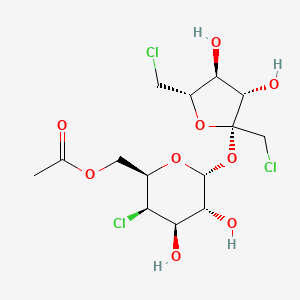

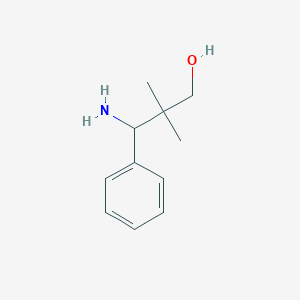

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

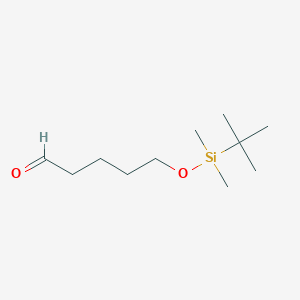

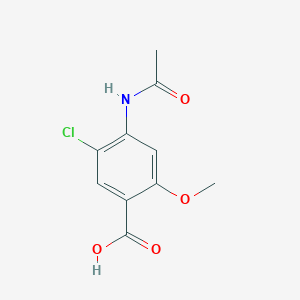

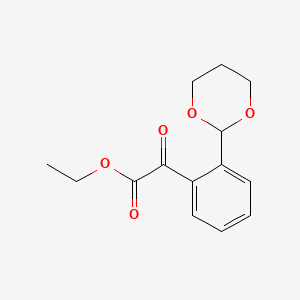

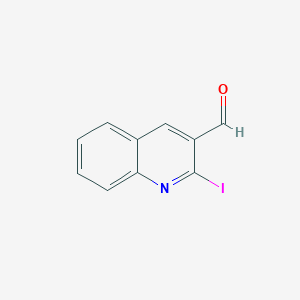

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.